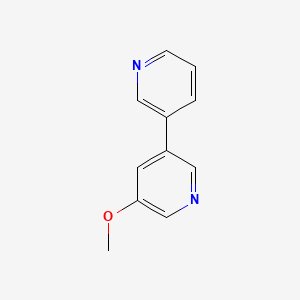

5-Methoxy-3,3'-bipyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-11-5-10(7-13-8-11)9-3-2-4-12-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESIWFACISTOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673532 | |

| Record name | 5-Methoxy-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190645-04-5 | |

| Record name | 5-Methoxy-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization and Research Significance of 5 Methoxy 3,3 Bipyridine

Historical and Current Perspectives on Bipyridine Core Structures in Chemical Research

Bipyridines are a class of aromatic compounds that have been a cornerstone of coordination chemistry for over a century, with 2,2'-bipyridine (B1663995) first being synthesized in 1888. mdpi.comresearchgate.net These compounds, particularly the 2,2'-isomer, are renowned for their ability to act as chelating ligands, forming stable complexes with a wide range of metal ions. mdpi.comresearchgate.net This property has led to their extensive use in various fields, including catalysis, materials science, and photochemistry. mdpi.commdpi.com The stability of bipyridine-metal complexes has been instrumental in advancing our understanding of fundamental chemical concepts such as the thermodynamics and kinetics of metal complexation, as well as the photophysical and electrochemical properties of these complexes. mdpi.comresearchgate.net

Historically, the focus was primarily on 2,2'-bipyridine and its application in analytical chemistry, particularly for the colorimetric determination of iron. mdpi.com However, research has since expanded to include other isomers like 3,3'-bipyridine (B1266100) and 4,4'-bipyridine, each exhibiting unique coordination geometries and electronic properties. The versatility of the bipyridine scaffold allows for the synthesis of a vast number of derivatives with tailored electronic and steric properties, achieved through the introduction of various substituents. mdpi.comnih.gov This has led to their application in diverse areas such as the development of photosensitizers for solar energy conversion, components for organic light-emitting diodes (OLEDs), and as ligands in asymmetric catalysis. researchgate.netnih.govcymitquimica.com The ongoing research into bipyridine derivatives continues to yield novel applications, solidifying their importance in modern chemical research. umn.edu

Unique Structural and Electronic Aspects of 3,3'-Bipyridine Isomers

The 3,3'-bipyridine isomer, the core of 5-methoxy-3,3'-bipyridine, possesses distinct structural and electronic characteristics that set it apart from its more commonly studied 2,2' and 4,4' counterparts. Unlike the coplanar arrangement often favored by 2,2'-bipyridine upon metal coordination, the two pyridine (B92270) rings in 3,3'-bipyridine are not in the same plane. The meta-positioning of the nitrogen atoms relative to the inter-ring bond results in a larger nitrogen-to-nitrogen distance compared to the 2,2'-isomer. This structural feature prevents 3,3'-bipyridine from acting as a chelating ligand in the same manner as 2,2'-bipyridine. Instead, it often functions as a bridging ligand, connecting two different metal centers, or as a monodentate ligand.

Impact of Methoxy (B1213986) Substitution on the Reactivity and Coordination Behavior of Bipyridines

The introduction of a methoxy group (-OCH3) onto a bipyridine ring significantly modifies its electronic and steric properties, thereby influencing its reactivity and coordination behavior. The methoxy group is an electron-donating group through resonance (+M effect), which increases the electron density on the pyridine ring. smolecule.com This enhanced electron density can have several consequences:

Increased Basicity: The nitrogen atoms of the pyridine rings become more basic, leading to stronger coordination to metal ions.

Modulation of Redox Potentials: The electron-donating nature of the methoxy group can make the bipyridine ligand easier to oxidize and the metal center in its complexes harder to reduce. acs.org

Influence on Photophysical Properties: The presence of a methoxy group can lead to a red-shift in the absorption and emission spectra of the corresponding metal complexes. researchgate.nettandfonline.com This is due to the raising of the energy of the highest occupied molecular orbital (HOMO) of the ligand.

Steric Effects: Depending on its position, a methoxy group can introduce steric hindrance around the coordination site, which can influence the geometry of the resulting metal complexes and the accessibility of the metal center to other molecules. mdpi.com

For instance, in a study of ruthenium(II) complexes, the addition of methoxy groups to the bipyridine ligand resulted in a red-shift of the MLCT absorption maxima. tandfonline.com In another example, a methoxy group at the 5-position of a pyridine ring was found to lower the activation energy for oxidative addition in a nickel-catalyzed cross-coupling reaction. smolecule.com

Overview of Interdisciplinary Research Trajectories for Substituted Bipyridine Systems

Substituted bipyridine systems, including this compound, are at the forefront of various interdisciplinary research fields due to their tunable properties and versatile coordination chemistry.

Materials Science: Bipyridine derivatives are integral components in the design of advanced materials. They are used as building blocks for metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis. rsc.org Furthermore, their luminescent properties make them suitable for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov

Catalysis: The ability of bipyridines to form stable complexes with a wide range of transition metals makes them excellent ligands for catalysis. mdpi.com By modifying the substituents on the bipyridine core, the steric and electronic environment around the metal center can be fine-tuned to control the activity and selectivity of catalytic reactions. mdpi.com This includes applications in asymmetric catalysis, where chiral bipyridine ligands are used to produce enantiomerically pure compounds. cymitquimica.comcymitquimica.com

Supramolecular Chemistry: The defined coordination geometry of bipyridines makes them ideal building blocks for the construction of complex supramolecular architectures. mdpi.com These self-assembled structures can exhibit novel functions and are being explored for applications in molecular recognition, sensing, and nanotechnology.

Bioinorganic Chemistry and Medicinal Chemistry: Bipyridine complexes have been investigated for their biological activity, including as potential anticancer and antimicrobial agents. derpharmachemica.comrsc.org The ability to functionalize the bipyridine ligand allows for the modulation of the biological properties of the corresponding metal complexes. Furthermore, the pyridine ring is a common motif in many pharmaceuticals. beilstein-journals.org

The continued exploration of new synthetic methods for bipyridine derivatives will undoubtedly lead to the discovery of novel compounds with unique properties and applications across these and other scientific disciplines. mdpi.com

Advanced Synthetic Methodologies for 5 Methoxy 3,3 Bipyridine and Analogous Derivatives

Metal-Catalyzed Cross-Coupling Strategies for Bipyridine Synthesis

Suzuki Coupling Approaches for Pyridyl Systems

The Suzuki-Miyaura coupling is a widely used and attractive method for constructing bipyridine skeletons due to its mild reaction conditions and the commercial availability of a diverse range of boronic acids. preprints.orgmdpi.comnih.gov This reaction involves the palladium-catalyzed coupling of a pyridyl boronic acid with a halopyridine. preprints.orgmdpi.com

Recent advancements have focused on developing highly efficient catalytic systems to overcome the issue of product inhibition. For instance, the use of imidazolium salts as ligands for the palladium catalyst has been reported to achieve high turnover numbers in the synthesis of bipyridines. mdpi.comnih.gov While 3- and 4-pyridylboronic acids are generally stable and effective coupling partners, the synthesis of various bipyridine-based pharmaceutical compounds has been successfully achieved using these methods. mdpi.comnih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| 3-Pyridylboronic acid | 5-Bromo-3-methoxypyridine | Pd(OAc)₂ / Imidazolium salt | 5-Methoxy-3,3'-bipyridine | High | mdpi.comnih.gov |

| Polystyrene-supported 2-pyridylboron reagent | Bromopyridines | Not specified | Bipyridines | High | preprints.org |

Stille Coupling Methods for Functionalized Bipyridines

The Stille coupling reaction provides an alternative route for the synthesis of bipyridines, utilizing organotin reagents as the organometallic partner. preprints.orgmdpi.com This method is valued for the stability and functional group tolerance of the organostannanes. mdpi.comnih.gov

Palladium catalysts are typically employed, and the reaction conditions often require elevated temperatures. orgsyn.org The use of specific ligands can enhance the reaction's efficiency. harvard.edu For example, a water-soluble PdCl₂(NH₃)₂/cationic 2,2′-bipyridyl system has been shown to be a highly efficient and reusable catalyst for the Stille coupling of aryl halides with organostannanes in water. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| 3-(Tributylstannyl)pyridine | 5-Bromo-3-methoxypyridine | Pd(PPh₃)₄ | This compound | Moderate to Good | orgsyn.org |

| Aryl Iodides/Bromides | Organostannanes | PdCl₂(NH₃)₂/cationic 2,2′-bipyridyl | Stille coupling products | Good to High | mdpi.com |

Negishi Coupling Protocols for Pyridyl Derivatives

The Negishi coupling, which employs organozinc reagents, is another powerful tool for the synthesis of bipyridines, known for its high yields and mild reaction conditions. preprints.orgmdpi.comorgsyn.org This method demonstrates excellent tolerance to a variety of functional groups. orgsyn.orgorgsyn.org

Pyridylzinc halides can be prepared through transmetalation with pyridyllithium or by the direct reaction of pyridyl halides with activated zinc. orgsyn.orgorgsyn.org These organozinc reagents can then be coupled with halopyridines in the presence of a palladium catalyst. orgsyn.orgorgsyn.org A notable catalyst, PdBr(Ph)(PPh₃)₂, has been reported to show high activity and stability in air and moisture for Negishi couplings. preprints.orgnih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| 3-(Chlorozinc)pyridine | 5-Bromo-3-methoxypyridine | PdBr(Ph)(PPh₃)₂ | This compound | Good | preprints.orgnih.gov |

| 2-Pyridyl zinc halides | Bromopyridines | Pd(dba)₂ / XPhos | 2,2′-Bipyridine derivatives | Not specified | nih.gov |

Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling has emerged as an attractive method for forming carbon-carbon bonds, using readily available carboxylic acids as coupling partners. wikipedia.orgacs.org This reaction involves the coupling of a carboxylic acid with an organic halide, accompanied by the extrusion of carbon dioxide. wikipedia.org This approach avoids the need to prepare often sensitive organometallic reagents. acs.org

These reactions are typically catalyzed by transition metals like palladium or copper and often require an oxidant. wikipedia.org The merger of photoredox catalysis with transition metal catalysis has provided a valuable approach for these transformations, enabling the cross-coupling of a diverse array of carbon electrophiles and nucleophile equivalents. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| Pyridine-3-carboxylic acid | 5-Bromo-3-methoxypyridine | Pd(0) / TBAB | This compound | acs.org |

| Carboxylic acids | Aryl iodides | FeCl₃ / Pyridine (B92270) carboxamidine Ni catalyst | Cross-coupled products | nih.gov |

Palladium-Catalyzed Homo- and Heterocoupling Techniques

Palladium catalysts are also effective in promoting both the homocoupling of two identical pyridyl halides and the heterocoupling of two different pyridyl derivatives to form bipyridines. mdpi.comnih.gov For instance, the combination of Pd(OAc)₂ and piperazine in DMF at elevated temperatures can facilitate the homocoupling of bromopyridines. nih.gov Additionally, dinuclear palladium pincer complexes have been developed for the synthesis of bipyridine compounds. nih.gov

Metal-Catalyzed Homocoupling Reactions for Bipyridine Formation

Metal-catalyzed homocoupling reactions provide a direct method for the synthesis of symmetrical bipyridines from pyridyl halides. preprints.orgmdpi.com These reactions are often mediated by palladium or nickel catalysts in the presence of a reducing agent. mdpi.comacs.org

The Wurtz reaction, involving the reaction of organic halides with sodium, is a classic method for obtaining symmetrical bipyridines. preprints.orgmdpi.com A more modern and efficient approach is the transition-metal-catalyzed homocoupling of Grignard reagents. preprints.orgmdpi.com Another valuable technique is the Ullmann coupling, which traditionally uses copper to mediate the homocoupling of aryl halides. preprints.orgmdpi.com More recently, palladium-catalyzed versions have been developed. For example, treatment of bromopyridines with Pd(OAc)₂ in the presence of indium and LiCl can efficiently produce bipyridines through homocoupling in good to excellent yields. preprints.org Nickel-catalyzed reductive couplings of 2-halopyridines have also been reported to give 2,2'-bipyridines in high yields. mdpi.com

| Reactant | Catalyst System | Product | Yield | Reference |

| 3-Bromopyridine | Pd(OAc)₂ / Indium / LiCl | 3,3'-Bipyridine (B1266100) | Good to Excellent | preprints.org |

| 2-Halopyridines | NiCl₂·6H₂O | 2,2'-Bipyridines | High | mdpi.com |

| Bromopyridines | Pd(OAc)₂ / Piperazine | Bipyridines | Not specified | nih.gov |

Ullmann Coupling in Bipyridine Synthesis

The Ullmann coupling reaction is a classical method for the formation of biaryl compounds through the copper-mediated coupling of aryl halides. This technique is particularly valuable for the synthesis of symmetrical bipyridines. mdpi.comresearchgate.net The traditional approach involves the stoichiometric homocoupling of an appropriate halopyridine in the presence of copper at elevated temperatures. mdpi.comresearchgate.net

The reaction mechanism is thought to proceed through either a radical or an anionic pathway. mdpi.comresearchgate.net In the radical process, two molecules of the aryl halide oxidatively add to copper, followed by reductive elimination to form the biaryl product. The anionic pathway involves the formation of an organocopper intermediate which then reacts with a second molecule of the aryl halide. Despite its utility, the classical Ullmann coupling often requires harsh reaction conditions, including high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper, which can limit its substrate scope. mdpi.com

Modern advancements have led to the development of catalytic Ullmann-type reactions that proceed under milder conditions. These often employ palladium or nickel catalysts, sometimes in conjunction with copper, and a variety of ligands to facilitate the coupling. mdpi.com For instance, bimetallic systems, such as a combination of copper powder with a catalytic amount of a palladium salt like Pd(OAc)₂, have been shown to effectively promote the homocoupling of bromopyridines with good tolerance for various functional groups under relatively milder conditions. mdpi.com

| Catalyst System | Substrate | Conditions | Key Features | Reference |

| Cu powder | Halopyridines | High temperature (>200°C) | Stoichiometric copper, classic method | mdpi.comresearchgate.net |

| Pd(OAc)₂ / Piperazine | Bromopyridines | 140°C, DMF | Operationally straightforward | preprints.org |

| Cu powder / Pd(OAc)₂ | Bromopyridines | Heating | Bimetallic system, good functional group tolerance | mdpi.com |

| Au-Pd alloy nanoclusters | Chloropyridines | Ambient temperature | Heterogeneous catalyst, high reactivity for chloropyridines | preprints.org |

This table presents examples of Ullmann coupling reactions for the synthesis of symmetrical bipyridines.

Wurtz Coupling for Symmetrical Bipyridines

The Wurtz coupling is another established method for the synthesis of symmetrical alkanes from alkyl halides using sodium metal. wikipedia.org Its application has been extended to the synthesis of symmetrical biaryls, including bipyridines. mdpi.comresearchgate.net The Wurtz reaction typically involves the reaction of an organic halide with a sodium dispersion. mdpi.com In the context of bipyridine synthesis, a halopyridine can be treated with sodium dispersion, followed by the addition of an oxidizing agent to furnish the corresponding symmetrical bipyridine. mdpi.com

The reaction mechanism is generally understood to involve the formation of an organosodium intermediate, which then undergoes nucleophilic attack on a second molecule of the alkyl halide. wikipedia.org However, the highly reactive nature of the organosodium species can lead to side reactions, and the harsh conditions can limit the functional group tolerance of the reaction. wikipedia.org An improved approach involves the transition-metal-catalyzed homocoupling of Grignard reagents, which can be considered an advancement of the Wurtz coupling methodology for constructing symmetrical bipyridyl backbones. preprints.org

| Reagents | Substrate | Key Features | Reference |

| Na dispersion / Oxidant | Pyridines | Two-step process, classic method | mdpi.com |

| Grignard reagents / Transition metal catalyst | Halopyridines | Milder conditions, improved Wurtz approach | preprints.org |

This table summarizes Wurtz-type coupling reactions for the synthesis of symmetrical bipyridines.

Electrochemical Synthesis Pathways for Bipyridine Derivatives

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for the preparation of bipyridine derivatives. researchgate.netmdpi.com This approach utilizes electricity to drive chemical reactions, often avoiding the need for harsh reagents and high temperatures. researchgate.net The synthesis of bipyridines can be achieved through the electrochemical coupling of halopyridines. preprints.org For instance, the reductive coupling of 2-bromopyridines can be performed in an undivided cell using a sacrificial iron or zinc anode, generating the desired 2,2'-bipyridine (B1663995). preprints.org A key advantage of this method is that the active Ni(0) catalyst can be generated in situ at a constant current density, eliminating the need for a phosphine ligand. preprints.org

Electrochemical methods are characterized by their mild reaction conditions, ease of setup, and scalability. rsc.org They offer a high degree of control over the reaction by tuning parameters such as electrode potential and current density. This precise control can lead to improved selectivity and yield compared to conventional methods.

| Method | Substrate | Key Features | Reference |

| Reductive Coupling | 2-Bromopyridines | Fe or Zn anode, ligand-free Ni(0) catalyst generation | preprints.org |

| General Electrochemical Synthesis | Halopyridines | Green chemistry, mild conditions, high atom economy | researchgate.netmdpi.com |

This table provides an overview of electrochemical methods for the synthesis of bipyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Direct Functionalization

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the direct functionalization of aromatic rings, including the bipyridine scaffold. nih.govwikipedia.org This reaction involves the displacement of a good leaving group on the aromatic ring by a nucleophile. wikipedia.org For SNAr to occur, the aromatic ring must be activated by the presence of electron-withdrawing groups. wikipedia.org

A recent advancement in this area is the use of trimethylammonium salts as leaving groups on bipyridine rings. nih.gov This strategy offers several advantages over traditional halo-bipyridine electrophiles, including milder reaction conditions and often more straightforward purification. nih.gov For example, a 6-trimethylammonium 2,2'-bipyridine salt can react quantitatively with sodium methoxide in THF at room temperature to yield 6-methoxy-2,2'-bipyridine. nih.gov This methodology allows for the introduction of a variety of oxygen, sulfur, and fluorine-containing nucleophiles onto the bipyridine core. nih.gov

This approach is particularly relevant for the synthesis of compounds like this compound, where a methoxy (B1213986) group needs to be introduced onto the bipyridine framework. The SNAr reaction provides a direct route to such functionalized derivatives, potentially starting from a suitably activated 3,3'-bipyridine precursor.

| Leaving Group | Nucleophile | Substrate | Key Features | Reference |

| Halide | Various | Electron-deficient aryl halides | Classic SNAr, requires activating groups | wikipedia.org |

| Trimethylammonium | MeO⁻, RS⁻, F⁻ | Trimethylaminated bipyridines | Mild conditions, efficient functionalization | nih.gov |

This table illustrates the application of SNAr reactions for the functionalization of bipyridines.

Emerging Synthetic Routes to Bipyridine Derivatives

The development of novel synthetic routes to bipyridine derivatives is driven by the need for more efficient, selective, and sustainable methods. These emerging strategies often focus on overcoming the inherent challenges associated with traditional cross-coupling reactions and exploring new modes of reactivity.

A significant challenge in the metal-catalyzed synthesis of bipyridines is the coordination of the bipyridine product to the metal center of the catalyst. mdpi.comresearchgate.net This product inhibition can lead to a decrease in catalytic activity and lower reaction yields. mdpi.comresearchgate.net To address this issue, several strategies have been developed.

One approach is the use of catalysts that are less susceptible to product inhibition. For example, cyclopalladated ferrocenylimine catalysts have been shown to be stable in air and can synthesize bipyridine derivatives in high yield without the need for an inert atmosphere. mdpi.com The use of specific ligands, such as imidazolium salts for palladium catalysts, can also lead to highly active catalytic systems with high turnover numbers. mdpi.com Another strategy involves the design of dinuclear palladium pincer complexes which have demonstrated efficacy in the synthesis of bipyridines through a combination of decarboxylation and C-H activation. mdpi.com

| Challenge | Strategy | Example | Reference |

| Product Inhibition | Use of robust catalysts | Cyclopalladated ferrocenylimine catalyst | mdpi.com |

| Product Inhibition | Use of highly active ligands | Imidazolium salts for Pd catalysts | mdpi.com |

| Product Inhibition | Novel catalyst design | Dinuclear palladium pincer complexes | mdpi.com |

This table outlines strategies to overcome catalyst inhibition in bipyridine synthesis.

Recent research has explored the use of sulfur and phosphorus compounds as reagents or mediators in the synthesis of bipyridines, offering alternative pathways that can overcome some of the limitations of traditional metal-catalyzed methods. researchgate.netnih.gov

One such method involves the use of pyridylsulfonium salts. acs.org An S-selective arylation of pyridylsulfides can generate these salts, which then participate in a transition-metal-free coupling protocol to yield functionalized bipyridines. acs.org This modular approach allows for the selective introduction of functional groups and can be used to synthesize both symmetrical and unsymmetrical bipyridines. acs.org Another sulfur-based strategy employs the coupling of pyridine sulfinates with bromopyridines, where β-nitrile pyridylsulfones act as efficient latent sulfinate reagents in a palladium-catalyzed cross-coupling reaction. researchgate.net

In the realm of phosphorus chemistry, the synthesis of phosphonic acid-derivatized bipyridine ligands has been reported. acs.org While primarily aimed at creating ligands for surface functionalization, the synthetic methodologies developed can be adapted for the construction of the bipyridine core itself. For instance, palladium-catalyzed cross-coupling of chloropyridines with secondary phosphine oxides can lead to the formation of bis(phosphoryl)bipyridines. nih.gov Additionally, novel phosphorus extrusion reactions are being explored as a non-cross-coupling route to 2,2'-bipyridines. fhsu.edu

| Reagent Type | Methodology | Key Features | Reference |

| Sulfur | Pyridylsulfonium salts in transition-metal-free coupling | Modular, for symmetrical and unsymmetrical bipyridines | acs.orgwordpress.com |

| Sulfur | Pyridine sulfinates in Pd-catalyzed coupling | Use of latent sulfinate reagents | researchgate.net |

| Phosphorus | Pd-catalyzed coupling with secondary phosphine oxides | Formation of phosphoryl-substituted bipyridines | nih.gov |

| Phosphorus | Phosphorus extrusion reaction | Non-cross-coupling route | fhsu.edu |

This table highlights emerging synthetic methods for bipyridines utilizing sulfur and phosphorus compounds.

C-H Activation and Dehydrogenative Dimerization Strategies

Direct C-H bond activation is a highly sought-after strategy in organic synthesis as it allows for the formation of carbon-carbon bonds without the need for pre-functionalized starting materials, thus increasing atom economy. Palladium-catalyzed C-H activation, in particular, has become a potent tool for the synthesis of biaryls, including bipyridines.

Dehydrogenative dimerization, a subset of C-H activation, involves the coupling of two C-H bonds with the concomitant loss of hydrogen gas. This approach offers a direct route to symmetrical bipyridines from simple pyridine precursors. While specific examples detailing the synthesis of this compound via this method are not extensively documented in the literature, the general principles can be applied to substrates like 3-methoxypyridine. The reaction typically involves a palladium catalyst and an oxidant to facilitate the regenerative catalytic cycle.

One of the challenges in the direct C-H functionalization of pyridines is controlling the regioselectivity. The electronic properties of the substituents on the pyridine ring play a crucial role in directing the C-H activation to a specific position. For a substrate like 3-methoxypyridine, the methoxy group can influence the electronic density of the pyridine ring, thereby affecting the site of C-H activation.

A plausible, though not explicitly detailed, reaction pathway for the dehydrogenative homocoupling of 3-methoxypyridine to form 5,5'-dimethoxy-3,3'-bipyridine would involve a palladium catalyst. The proposed mechanism would likely proceed through the following key steps:

C-H Bond Activation: The palladium catalyst would selectively activate a C-H bond on the 3-methoxypyridine ring.

Reductive Elimination: Two palladacycle intermediates would then undergo reductive elimination to form the C-C bond of the bipyridine and a reduced palladium species.

Catalyst Regeneration: An oxidant would be required to regenerate the active palladium catalyst for the next catalytic cycle.

It is important to note that the regioselectivity of such a reaction would be a critical factor to control to obtain the desired 3,3'-linkage.

Recent advancements have also explored the use of other transition metals, such as zirconium, in mediating the reductive homocoupling of pyridine derivatives. These reactions can lead to various products, including bipyridyl complexes, depending on the specific N-heterocyclic substrate used. The reaction mechanism in these cases is thought to be initiated by a reductive C-C coupling rather than an initial C-H activation of the pyridine substrate.

Pyridine N-Oxide Mediated Coupling Reactions

The use of pyridine N-oxides as precursors is a well-established and effective strategy for the functionalization of pyridine rings, particularly at the 2- and 4-positions. The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack, facilitating reactions that are otherwise difficult with the parent pyridine.

Palladium-catalyzed C-H functionalization of pyridine N-oxides has been successfully employed for both alkenylation and direct arylation with unactivated arenes, leading to ortho-substituted pyridine N-oxide products with high site-selectivity. nih.gov This methodology provides a powerful tool for the synthesis of unsymmetrically substituted bipyridines.

A general and efficient method for the synthesis of substituted bipyridines involves the palladium-catalyzed direct coupling between pyridine N-oxides and halopyridines. This approach is advantageous as it often reduces the number of synthetic steps compared to traditional methods.

For the synthesis of a methoxy-substituted bipyridine like this compound, a plausible strategy would involve the coupling of a methoxypyridine N-oxide with a halopyridine. For instance, the coupling of 3-methoxypyridine N-oxide with 3-bromopyridine in the presence of a palladium catalyst could yield the desired product.

A related and highly efficient method is the palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. rsc.org This ligand-free approach, using Pd(OAc)2 as the catalyst in the presence of an oxidant like Ag2O, demonstrates broad substrate scope and provides moderate to high yields of the desired 2-arylpyridyl N-oxides. rsc.org The reaction is highly regioselective, with C-H functionalization occurring at the 2-position of the pyridine N-oxide. rsc.org

A plausible catalytic cycle for this transformation is proposed to begin with the electrophilic palladation at the C-2 position of the pyridine N-oxide to form a key palladacycle intermediate. rsc.org This is followed by transmetalation with the aryltrifluoroborate and subsequent reductive elimination to afford the product and Pd(0). rsc.org The active Pd(II) catalyst is then regenerated by the silver(I) oxidant. rsc.org

The final step in these pyridine N-oxide mediated syntheses is the deoxygenation of the resulting bipyridine N-oxide to the final bipyridine product. This is a well-established transformation that can be achieved using various reducing agents, with palladium-catalyzed transfer oxidation of trialkylamines being a convenient and chemoselective method. organic-chemistry.org

The following table summarizes representative conditions for palladium-catalyzed C-H arylation of pyridine N-oxides:

| Catalyst | Oxidant | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)2 | Ag2O | TBAI | 1,4-Dioxane | 90 | High | rsc.org |

TBAI: Tetrabutylammonium iodide

This table is based on general findings for the arylation of pyridine N-oxides and specific yields would be substrate-dependent.

Based on a comprehensive search of available scientific literature, it is not possible to generate a thorough and scientifically accurate article focusing solely on the chemical compound “this compound” that strictly adheres to the detailed outline provided. The public domain and scientific databases lack sufficient specific research findings, synthetic examples, and structural data for this particular compound to populate the requested sections and subsections.

Detailed information regarding the design, synthesis, and structural characterization of metal complexes specifically involving the this compound ligand is not available in the retrieved search results. While extensive research exists for related bipyridine isomers (such as 2,2'-bipyridine and 4,4'-bipyridine) and other substituted analogues (e.g., 4,4'-dimethoxy-2,2'-bipyridine), the user's strict instruction to focus solely on this compound and not introduce information outside this scope prevents the use of data from these related compounds.

Consequently, key requirements of the request, such as detailing the formation of complexes with a range of specific transition metal ions, providing single-crystal X-ray diffraction data, and discussing ligand bite angles, cannot be met. To do so without specific literature would compromise the scientific accuracy of the article.

Coordination Chemistry and Metal Complexation of 5 Methoxy 3,3 Bipyridine Ligands

Electronic Structure and Redox Properties of Metal-5-Methoxy-3,3'-bipyridine Complexes

The electronic structure and redox behavior of metal complexes containing bipyridine ligands are rich and varied, often characterized by the interplay between metal- and ligand-based orbitals.

In transition metal complexes with π-accepting ligands like bipyridines, redox processes can be localized on either the metal center or the ligand framework.

Metal-Centered Oxidations: Oxidation events are typically metal-centered, involving the removal of an electron from a d-orbital of the metal. For a hypothetical [M(5-Methoxy-3,3'-bipyridine)n] complex, the oxidation process would be represented as M(II) → M(III) + e⁻. The potential at which this occurs is sensitive to the electron density on the metal. The presence of the electron-donating methoxy (B1213986) group on the 3,3'-bipyridine (B1266100) ligand would be expected to increase electron density on the metal center, making the complex easier to oxidize compared to one with an unsubstituted bipyridine ligand.

Ligand-Centered Reductions: Reduction processes in bipyridine complexes commonly involve the addition of electrons to the ligand's π* orbitals. rsc.org Each bipyridine ligand can typically accept one or two electrons in sequential steps. For a ruthenium complex with substituted bipyridine ligands, multiple reversible ligand-based reductions can be observed. rsc.org The first reduction populates the lowest unoccupied molecular orbital (LUMO) of one of the bipyridine ligands, forming a radical anion. Subsequent reductions can populate the LUMO of other ligands or the same ligand to form a dianion. In the case of this compound, the reduction would be centered on the π-system of the bipyridine framework.

Spectroelectrochemical studies on related ruthenium complexes have confirmed that upon reduction, characteristic absorption bands appear in the near-infrared (NIR) region, which are signatures of the formation of the bipyridine radical anion. rsc.org

Bipyridine ligands are classic examples of "redox non-innocent" ligands, meaning they actively participate in the redox chemistry of the complex rather than acting as passive spectator ligands. nih.govacs.org This non-innocence allows the ligand to function as an electron reservoir, accepting and donating electrons during redox events. nih.govnih.gov

In numerous iron-bipyridine-diimine complexes, spectroscopic and structural studies have shown that a series of reduction events are predominantly ligand-based. nih.govacs.org For example, throughout various reduction processes in one such iron(II) complex, the metal center remains as Fe(II), while the ligand accommodates the electrons, cycling through multiple oxidation states. acs.org This electron storage capacity is manifested in structural changes within the ligand, such as the elongation of certain C-N and C-C bonds, indicating a partial dearomatization of the pyridine (B92270) rings upon reduction. nih.gov This metal-ligand cooperativity, where both the metal and the ligand have distinct redox roles, enables extensive electron-transfer series, sometimes spanning five or more oxidation states for a single complex. nih.govacs.org While these specific findings are for chelating 2,2'-bipyridine (B1663995) derivatives, the fundamental π-system of the 3,3'-bipyridine core would also support redox non-innocent behavior.

Substituents on the bipyridine framework have a predictable influence on the electronic properties and redox potentials of the corresponding metal complexes. The methoxy group (-OCH₃) is a strong π-donating and σ-withdrawing group.

The electron-donating nature of the methoxy group increases the electron density on the bipyridine ligand and, by extension, on the metal center to which it is coordinated. This has two primary effects on the redox potentials:

Oxidation Potential: By increasing the electron density on the metal, the methoxy group makes it easier to remove an electron. Consequently, the metal-centered oxidation potential is lowered (shifted to less positive values) compared to the unsubstituted parent complex. cnr.it

Reduction Potential: Conversely, the increased electron density on the ligand makes it more difficult to add an electron to the π* orbitals. This results in the ligand-centered reduction potential being raised (shifted to more negative values).

This principle is demonstrated in studies of copper complexes with substituted 2,2'-bipyridine ligands, where the introduction of methoxy groups leads to a lower redox potential compared to complexes with methyl groups due to the stronger electron-donating character of the methoxy substituent. cnr.it

| Complex | E₁/₂ (V vs. NHE) | Redox Process | Reference |

|---|---|---|---|

| [Cu(dmbp)₂]⁺/²⁺ (dmbp = 4,4'-dimethyl-2,2'-bipyridine) | 0.66 | Metal-Centered Oxidation | cnr.it |

| [Cu(dmobp)₂]⁺/²⁺ (dmobp = 4,4'-dimethoxy-2,2'-bipyridine) | 0.54 | Metal-Centered Oxidation | cnr.it |

This table illustrates the effect of methyl vs. methoxy substitution on the redox potential of analogous copper(I)/copper(II) 2,2'-bipyridine complexes. A similar trend would be expected for complexes of this compound, although the absolute potential values would differ.

The methoxy group can also influence the molecular acidity of coordinated species, such as water. By increasing electron density on the metal, it would strengthen the M-OH₂ bond and decrease the acidity of the aqua ligand, resulting in a higher pKa.

Chelation Thermodynamics and Kinetic Stability of Complexes

The thermodynamic and kinetic stability of a metal complex describes its tendency to form and persist in solution, respectively. scispace.comresearchgate.net

Thermodynamic Stability: This is quantified by the formation constant (K_f) or its logarithm (log K_f), where a larger value indicates a more stable complex. gcnayanangal.com For chelating ligands like 2,2'-bipyridine, the stability is significantly enhanced by the "chelate effect," which is the favorable entropic change that occurs when a multidentate ligand replaces multiple monodentate ligands. However, this compound is sterically incapable of forming a stable five-membered chelate ring with a single metal center. Instead, it is expected to act as a monodentate ligand or as a bridging ligand between two metal centers. As a result, its complexes would not benefit from the chelate effect and would be expected to have significantly lower thermodynamic stability constants compared to analogous complexes of 5-methoxy-2,2'-bipyridine.

Kinetic Stability: This refers to the rate at which a complex undergoes ligand exchange reactions and is described by the terms "labile" (fast exchange) and "inert" (slow exchange). scispace.com The kinetic stability of a complex is influenced by factors such as the metal ion's d-electron configuration and the ligand field stabilization energy (LFSE). For instance, low-spin d⁶ complexes like [Fe(bipy)₃]²⁺ (where bipy = 2,2'-bipyridine) are known to be kinetically inert due to high LFSE. rsc.org While complexes of this compound would lack the enhanced stability from chelation, their kinetic lability would still be governed by the electronic configuration of the central metal ion. Complexes with metal ions that typically form labile complexes (e.g., Cu(II), Mn(II)) would be expected to undergo rapid ligand exchange in solution.

Catalytic Applications of 5 Methoxy 3,3 Bipyridine Metal Complexes

Homogeneous Catalysis Mediated by 5-Methoxy-3,3'-bipyridine Ligands

In homogeneous catalysis, the ligand plays a crucial role in tuning the steric and electronic properties of the metal center. The this compound ligand is expected to enhance the catalytic activity of metal complexes by increasing the electron density on the metal center. This electronic enrichment can promote key steps in catalytic cycles, such as oxidative addition, and stabilize high-oxidation-state intermediates. The synergistic participation of redox-active ligands and metal centers can lead to multi-electron transformations, which are essential for many catalytic reactions rsc.org.

The functionalization of unactivated C-H bonds is a significant challenge in organic synthesis. Transition metal complexes, particularly those of palladium and platinum, have shown promise in mediating these transformations. The mechanism often involves the coordination of a directing group, followed by cyclometalation nih.gov. For metal complexes of this compound, the electron-donating methoxy (B1213986) group is anticipated to enhance the electron density at the metal center. This increased electron density can facilitate the oxidative addition of a C-H bond to the metal, a critical step in the activation process.

Computational studies on related bipyridine complexes, such as [M(CH₃)(bipy)]⁺ (M = Ni, Pd, Pt), have shown that the energy barrier for C-H activation is sensitive to the electronic properties of the metal center acs.org. For a platinum complex, an oxidative addition/reductive elimination pathway is favored for the activation of C(sp³)-H bonds acs.org. The introduction of a methoxy group on the bipyridine ligand would likely lower the energy barrier for this oxidative addition step, thereby enhancing the catalytic efficiency.

| Metal Center | Favored C-H Activation Pathway (with unsubstituted bipyridine) | Predicted Effect of this compound Ligand |

|---|---|---|

| Ni(II), Pd(II) | σ-bond metathesis for C(sp²)-H bonds acs.org | Increased electron density may lower the transition state energy. |

| Pt(II) | Competition between σ-bond metathesis and oxidative addition/reductive elimination for C(sp²)-H bonds; oxidative addition/reductive elimination for C(sp³)-H bonds acs.org | The electron-donating methoxy group is expected to favor the oxidative addition pathway by stabilizing the resulting higher oxidation state of the metal. |

While this compound is an achiral molecule, it can be incorporated into chiral metal complexes to induce stereoselectivity in asymmetric catalysis. The electronic properties of the methoxy group can influence the geometry and electronic structure of the catalyst's chiral environment, thereby affecting the enantioselectivity of the reaction. For instance, in asymmetric annulation reactions, chiral organocatalysts containing amino groups and thiourea or squaramide fragments have been used to achieve stereoselective outcomes mdpi.com.

The development of supramolecular catalysts, where a chiral catalyst interacts with a co-catalyst like B(C₆F₅)₃, has opened new avenues in asymmetric catalysis mdpi.com. In such systems, the electronic nature of the ligand on the metal complex can modulate the Lewis acidity or Brønsted acidity of the active catalytic species, which in turn influences the stereochemical outcome of the reaction. The electron-donating methoxy group in this compound would be expected to fine-tune these interactions, potentially leading to higher enantioselectivity.

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency of these reactions is highly dependent on the nature of the ligand coordinated to the metal center. Bipyridine ligands are widely used in this context. The electron-donating methoxy group in this compound is expected to enhance the reactivity of the metal catalyst. For example, in Hiyama cross-coupling reactions, electron-rich ligands can promote the catalytic cycle. The coupling of methoxy-substituted aryl mesylates with organosilanes has been shown to proceed with high yields in the presence of a palladium catalyst and an electron-rich phosphine ligand mdpi.com.

In photoredox catalysis, nickel-bipyridine complexes have emerged as versatile catalysts for cross-coupling reactions nih.gov. The mechanism can involve either single electron transfer (SET) or energy transfer (EnT) from a photosensitizer to the nickel complex. The electronic properties of the bipyridine ligand can influence the redox potentials of the nickel intermediates and the energy levels of their excited states, thereby dictating the operative mechanism and the efficiency of the reaction. An electron-donating group like methoxy would make the nickel center more susceptible to oxidation, which could favor certain catalytic pathways.

Photocatalysis and Energy Conversion Systems

Metal complexes of bipyridine and its derivatives are extensively studied for their applications in photocatalysis and solar energy conversion. These complexes can act as photosensitizers, absorbing light and initiating photochemical reactions. They also play a crucial role as catalysts in important processes like water oxidation and carbon dioxide reduction.

A key requirement for a photosensitizer is strong absorption of visible light. The introduction of a methoxy group onto the bipyridine framework can significantly alter the photophysical properties of the corresponding metal complex. As an electron-donating group, the methoxy substituent is expected to lower the energy of the metal-to-ligand charge transfer (MLCT) transition, resulting in a red-shift of the absorption maximum. This would allow the complex to harvest a larger portion of the solar spectrum.

| Property | General Trend with Electron-Donating Substituents | Anticipated Impact of this compound |

|---|---|---|

| Absorption Maximum (λmax) | Red-shift (to longer wavelengths) | Enhanced absorption of visible light, making it suitable for solar energy applications. |

| Molar Extinction Coefficient (ε) | Often increased | More efficient light harvesting. |

| Excited State Lifetime (τ) | Variable, depends on the specific complex and solvent | A sufficiently long excited-state lifetime is crucial for subsequent energy or electron transfer processes. |

| Redox Potentials | The oxidation potential of the metal center is typically lowered (easier to oxidize). | This can be tuned to match the requirements of specific photocatalytic reactions. |

The conversion of water to hydrogen and oxygen (water splitting) and the reduction of carbon dioxide to valuable fuels are critical for a sustainable energy future. Metal complexes of this compound are expected to be effective catalysts for these transformations. In the context of water oxidation, cobalt-bipyridine complexes have been shown to be active catalysts researchgate.net. The ligand's electronic properties are crucial for stabilizing the high-valent metal species involved in the O-O bond formation step.

For CO₂ reduction, rhenium and manganese complexes with bipyridine ligands are among the most studied molecular catalysts. The mechanism involves the reduction of the metal complex, followed by the binding and subsequent reduction of CO₂. The presence of an electron-donating methoxy group on the bipyridine ligand would lower the reduction potential of the complex, making the initial activation step more favorable. Furthermore, interactions in the second coordination sphere, such as hydrogen bonding with methoxy groups, have been found to promote the C-(OH) bond cleavage of a key intermediate in CO₂ reduction acs.org. This suggests that the methoxy group in this compound could play a dual role in enhancing catalytic activity.

Studies on fac-Re(bpy-R)(CO)₃Cl complexes have demonstrated that electron-donating substituents on the bipyridine ligand lead to more negative reduction potentials frontiersin.org. This trend supports the prediction that a this compound complex would be more easily reduced, thus requiring a lower overpotential for CO₂ reduction.

Mechanistic Elucidation of Catalytic Cycles

The understanding of the catalytic cycle is crucial for the optimization of reaction conditions and the rational design of more efficient catalysts. For metal complexes of this compound, mechanistic studies have focused on identifying key intermediates and understanding the influence of the ligand's structure on the catalytic performance.

Reaction Pathway Analysis and Intermediate Characterization

The catalytic cycles involving this compound metal complexes are often elucidated through a combination of experimental techniques and computational modeling. Techniques such as in-situ spectroscopy can provide insights into the formation and transformation of catalytic intermediates during the reaction.

In nickel-catalyzed cross-coupling reactions, for instance, a common mechanistic pathway involves the oxidative addition of a substrate to a low-valent metal center, followed by transmetalation and reductive elimination to yield the final product and regenerate the active catalyst. The 5-methoxy group on the bipyridine ligand can influence the electron density at the metal center, thereby affecting the rates of these elementary steps.

Computational methods, particularly Density Functional Theory (DFT), have been employed to model the reaction pathways and characterize the geometries and electronic structures of transient intermediates. These calculations can help to determine the activation energies for different steps in the catalytic cycle and to predict the most likely reaction mechanism. For example, DFT calculations have shown that the methoxy group at the 5-position of a pyridine (B92270) ring can lower the activation energy for oxidative addition in nickel-catalyzed cross-electrophile couplings. smolecule.com

Table 1: Spectroscopic and Computational Data for Key Intermediates

| Intermediate | Spectroscopic Technique | Key Observation | Computational Method | Calculated Property |

| Ni(0)-L Complex | UV-Vis Spectroscopy | Absorption band characteristic of the Ni(0) state | DFT | Optimized geometry and orbital energies |

| Oxidative Adduct | NMR Spectroscopy | Shift in signals indicating substrate coordination | DFT | Transition state energy for oxidative addition |

| Transmetalation Intermediate | X-ray Crystallography | Structural determination of the bimetallic species | DFT | Binding energy of the transmetalating agent |

| Reductive Elimination Product Complex | Mass Spectrometry | Detection of the product coordinated to the metal | DFT | Energy profile for reductive elimination |

| L = this compound |

Role of Ligand Electronic and Steric Effects in Catalytic Activity

The electronic and steric properties of the this compound ligand play a pivotal role in determining the catalytic activity and selectivity of its metal complexes.

Electronic Effects:

The methoxy group (-OCH3) at the 5-position of one of the pyridine rings is an electron-donating group. This electronic perturbation increases the electron density on the pyridine ring and, consequently, on the coordinated metal center. An electron-rich metal center can facilitate oxidative addition, which is often the rate-determining step in cross-coupling reactions. The increased electron density can also stabilize higher oxidation states of the metal during the catalytic cycle.

The influence of electronic effects on catalytic activity can be systematically studied by comparing the performance of catalysts with ligands bearing different substituents. For instance, comparing the catalytic activity of a series of 5-substituted 3,3'-bipyridine (B1266100) ligands with varying electron-donating or electron-withdrawing properties can provide a quantitative measure of the electronic influence.

Steric Effects:

The steric bulk of the this compound ligand can also significantly impact the catalytic process. The methoxy group, while not exceedingly large, can influence the coordination geometry around the metal center. This steric hindrance can affect the approach of substrates and other reagents to the metal, thereby influencing the selectivity of the reaction.

In some cases, steric bulk can be beneficial. For example, it can promote reductive elimination by creating a more crowded coordination sphere, which favors the formation of the product and the regeneration of the catalytically active species. Additionally, steric shielding can prevent unwanted side reactions, such as the formation of inactive catalyst dimers. smolecule.com The presence of substituents on the bipyridine ligand has been shown to have a positive effect on the productivity of catalytic precursors in copolymerization reactions. researchgate.net

Table 2: Comparison of Ligand Effects on Catalytic Performance

| Ligand | Electronic Effect | Steric Effect | Impact on Oxidative Addition | Impact on Reductive Elimination | Overall Catalytic Activity |

| 3,3'-Bipyridine | Neutral | Minimal | Moderate rate | Moderate rate | Baseline |

| This compound | Electron-donating | Moderate | Accelerated | Potentially accelerated | Enhanced |

| 5-Nitro-3,3'-bipyridine | Electron-withdrawing | Moderate | Decelerated | Potentially decelerated | Reduced |

| 5,5'-Di-tert-butyl-3,3'-bipyridine | Electron-donating | High | Accelerated | Significantly accelerated | Potentially enhanced, but may be limited by substrate access |

Biological and Biomedical Research on 5 Methoxy 3,3 Bipyridine Derivatives

Molecular Mechanisms of Antineoplastic Activity

The anticancer effects of 5-Methoxy-3,3'-bipyridine derivatives are multifaceted, involving the induction of programmed cell death (apoptosis) in cancer cells, modulation of key intracellular signaling pathways that govern cell growth and survival, and the generation of reactive oxygen species (ROS) leading to mitochondrial dysfunction.

Research has shown that derivatives of 2,2'-bipyridine (B1663995) can significantly impair the viability of hepatocellular carcinoma (HepG2) cell lines at very low concentrations. nih.gov Mechanistic studies indicate that these compounds trigger apoptosis, a form of programmed cell death, in these cancer cells. nih.gov One of the key indicators of apoptosis is the externalization of phosphatidylserine on the cell surface, which can be detected using Annexin V staining. nih.gov In the presence of these bipyridine derivatives, a significant percentage of HepG2 cells undergo apoptosis. nih.gov Furthermore, DNA fragmentation, a hallmark of apoptosis, is observed in HepG2 cells treated with these compounds. nih.gov

Similarly, in ovarian adenocarcinoma cells (A2780), certain phosphanegold(I) mercaptobenzoate derivatives have been shown to induce apoptosis. nih.gov This process is mediated through a caspase-dependent mitochondrial pathway, which involves the production of reactive oxygen species, release of cytochrome c, and activation of various caspases (caspase-3/7, -8, -9, and -10). nih.gov Additionally, studies on steviol glycosides have demonstrated their ability to induce apoptosis in A2780 cell lines by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial membrane permeabilization and subsequent cell death. brieflands.com

Table 1: Effects of Bipyridine Derivatives on Apoptosis in Carcinoma Cell Lines

| Cell Line | Derivative Type | Key Apoptotic Events | Reference |

|---|---|---|---|

| HepG2 | 2,2'-Bipyridine | Phosphatidylserine externalization, DNA fragmentation | nih.gov |

| A2780 | Phosphanegold(I) mercaptobenzoate | ROS production, cytochrome c release, caspase activation | nih.gov |

| A2780 | Steviol glycoside | Increased Bax/Bcl-2 ratio, mitochondrial membrane permeabilization | brieflands.com |

The PI3K-AKT and MAPK signaling pathways are crucial for cell proliferation and survival, and their dysregulation is a common feature in many cancers. nih.govplos.org Bipyridine derivatives have been investigated for their potential to interact with and modulate key proteins in these pathways, such as AKT and BRAF. nih.gov Docking studies have revealed that 2,2'-bipyridine derivatives can interact with the signaling proteins AKT and BRAF, suggesting a role in targeting key players in hepatocellular carcinoma progression. nih.gov

In melanoma, inhibitors of BRAF, a key component of the MAPK pathway, are used in treatment but often lead to drug resistance. nih.gov Research has shown that combining a BRAF inhibitor with an AKT inhibitor can potently inhibit the growth of melanoma cell lines and induce cell death. nih.gov This suggests that co-targeting both the MAPK and PI3K-AKT pathways could be an effective strategy to overcome resistance. nih.govplos.org Inhibition of AKT can lead to a feedback activation of PI3K, highlighting the complex interplay within these signaling networks. nih.gov

A critical aspect of the antineoplastic activity of bipyridine derivatives involves the induction of oxidative stress through the generation of reactive oxygen species (ROS) and subsequent disruption of mitochondrial function. nih.gov Mitochondria are the primary source of ROS in cells, and their overproduction can lead to cellular damage and apoptosis. nih.govmdpi.com

Studies on 2,2'-bipyridine derivatives have shown that they induce the accumulation of ROS in HepG2 cells. nih.gov This increase in ROS is associated with a depolarization of the mitochondrial membrane potential (ΔΨm), a critical factor for maintaining respiratory chain function and ATP production. nih.govnih.gov A significant loss of ΔΨm can deplete the cell of energy and trigger cell death. nih.gov In HepG2 cells treated with these derivatives, a marked increase in mitochondrial depolarization was observed, further supporting the role of mitochondrial dysfunction in their anticancer effects. nih.gov

Table 2: Impact of Bipyridine Derivatives on ROS and Mitochondrial Function

| Cell Line | Derivative Type | Effect on ROS | Effect on Mitochondrial Membrane Potential | Reference |

|---|---|---|---|---|

| HepG2 | 2,2'-Bipyridine | Threefold increase in ROS levels | 95% of cells showed mitochondrial depolarization | nih.gov |

Antimicrobial Efficacy and Mechanisms

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity against a range of pathogenic microorganisms. Their efficacy is attributed to their ability to inhibit bacterial growth and, in some cases, their selective activity against different types of bacteria.

Several studies have highlighted the bacteriostatic properties of bipyridine derivatives, meaning they inhibit the growth and reproduction of bacteria. For instance, certain 2,2'-bipyridine derivatives have been shown to exhibit antibacterial activity against various strains, including S. aureus and methicillin-resistant S. aureus (MRSA). frontiersin.org Time-kill kinetics assays have demonstrated that these compounds can be bactericidal, causing a significant reduction in bacterial counts in a dose- and time-dependent manner. frontiersin.org Similarly, other pyridine-based compounds have shown good antibacterial activity against bacteria such as B. subtilis, S. aureus, and E. coli. nih.gov

The effectiveness of antimicrobial agents can vary significantly between Gram-positive and Gram-negative bacteria due to differences in their cell wall structures. mdpi.com Research has shown that certain anaephene derivatives, which are structurally related to bipyridines, exhibit potent antimicrobial activity specifically against Gram-positive bacteria like S. aureus, while being ineffective against Gram-negative bacteria such as P. aeruginosa. mdpi.com

In contrast, other studies have reported broader-spectrum activity. For example, some 2,2'-bipyridine derivatives have been evaluated against a panel of both Gram-positive (S. aureus, M. luteus, MRSA) and Gram-negative (E. coli, P. aeruginosa, V. cholerae, K. pneumoniae) bacteria, with all derivatives showing effectiveness against the tested strains. frontiersin.org Similarly, certain pyridinium compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.com The presence of specific functional groups, such as methoxy (B1213986) groups, can influence the antimicrobial activity of these compounds. mdpi.com For instance, a bipyridine derivative containing a methoxy group exhibited the highest activity against Gram-positive bacteria and yeasts. mdpi.com

Table 3: Comparative Antimicrobial Efficacy of Bipyridine and Related Derivatives

| Derivative Type | Gram-Positive Activity | Gram-Negative Activity | Reference |

|---|---|---|---|

| Anaephene Derivatives | Potent against S. aureus | Ineffective against P. aeruginosa | mdpi.com |

| 2,2'-Bipyridine Derivatives | Effective against S. aureus, M. luteus, MRSA | Effective against E. coli, P. aeruginosa, V. cholerae, K. pneumoniae | frontiersin.org |

| Pyridinium Compounds | Active | Active | mdpi.com |

Interactions with Biological Macromolecules

The biological activity of this compound derivatives is intrinsically linked to their ability to interact with essential biological macromolecules such as nucleic acids and proteins. These interactions can lead to the modulation of cellular processes, forming the basis for their potential therapeutic applications.

While extensive research has been conducted on the DNA binding properties of various bipyridine-containing metal complexes, specific studies detailing the interaction of this compound derivatives with DNA are not extensively documented in current literature. However, the broader class of bipyridine derivatives has been shown to interact with DNA through several modes, primarily intercalation and groove binding.

Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of binding is characteristic of ruthenium(II) complexes containing planar aromatic ligands like bipyridine. Such interactions can lead to significant changes in DNA conformation, including unwinding and lengthening of the DNA helix. For instance, Ru(II) polypyridyl-type complexes are of particular interest for their potential as DNA probes and therapeutic agents due to these interactions.

Groove binding, on the other hand, involves the fitting of a molecule within the minor or major grooves of the DNA. This interaction is often driven by electrostatic forces, with the complex binding to the negatively charged phosphate groups on the DNA surface. Some bipyridine complexes, such as [Ru(bpy)3]2+, are thought to bind to the surface of DNA, likely interacting with the phosphate groups. koreascience.kr The specific binding mode is often influenced by the steric and electronic properties of the ligands. For example, the substitution on the bipyridine ring can significantly affect the DNA-binding behaviors of the resulting metal complexes.

It is plausible that metal complexes of this compound could exhibit similar DNA binding behaviors, with the methoxy group potentially influencing the electronic properties and steric profile of the molecule, thereby modulating its interaction with DNA. However, without specific experimental data, this remains a hypothesis.

Recent research has shed light on the potential of this compound derivatives to modulate the function of specific proteins and enzymes. A notable example is the investigation of 5'-Methoxy-[3,3'-bipyridine]-6-carboxamide as a potential dual modulator of Transforming Growth Factor-β1 (TGFβ1) and Integrin β6 (ITGβ6), both of which are implicated in cancer progression.

In a study utilizing molecular docking, ligands derived from 5'-Methoxy-[3,3'-bipyridine]-6-carboxamide were evaluated for their binding affinity to these cancer-associated protein targets. The docking results revealed favorable binding energies, suggesting a potential inhibitory role. The stability of the ligand-protein complexes was attributed to key hydrogen bonding and hydrophobic interactions.

| Protein Target | PDB ID | Ligand | Binding Energy (kcal/mol) |

|---|---|---|---|

| TGFβ1 | 1KLC | 5'-Methoxy-[3,3'-bipyridine]-6-carboxamide derivative | -6.1 |

| ITGβ6 | 4UM8 | 5'-Methoxy-[3,3'-bipyridine]-6-carboxamide derivative | -7.1 |

These findings position 5'-Methoxy-[3,3'-bipyridine]-6-carboxamide as a promising scaffold for the development of dual-target modulators for cancer therapy, pending further biological and pharmacological validation. The methoxy group in such derivatives can play a crucial role in improving ligand-protein binding and potency. It is considered a non-lipophilic substituent that can enhance binding affinity without significantly increasing lipophilicity, which is a desirable property in drug design.

Bioinorganic Aspects of this compound Metal Complexes in Biological Systems

The coordination of this compound to metal ions introduces a new dimension to its biological activity. The resulting metal complexes can exhibit unique properties, including altered redox potentials and reactivity, which are central to their bioinorganic chemistry.

Specific experimental studies on the ligand exchange dynamics of this compound metal complexes in biological systems are limited. However, the principles of ligand exchange are fundamental to understanding their mechanism of action. Ligand exchange reactions involve the substitution of one ligand in a coordination complex with another. In a biological context, this can involve the exchange of the bipyridine ligand with biomolecules or the displacement of other ligands by the bipyridine derivative.

The rate and mechanism of ligand exchange are influenced by several factors, including the nature of the metal ion, the solvent, and the electronic and steric properties of the ligands. For instance, in some palladium(II) complexes with substituted pyridine (B92270) ligands, ligand exchange can be promoted by polar solvents and heat. The stability of the metal-bipyridine bond is crucial; a complex that is too labile may release the metal ion prematurely, while one that is too inert may not interact with its biological target.

The availability of metal ions within cells is tightly regulated. The ability of a this compound derivative to chelate metal ions can influence this homeostasis, potentially leading to therapeutic effects.

The chelation of metal ions by bipyridine derivatives is often directly correlated with their biological activity. The formation of a metal complex can enhance the therapeutic efficacy of the ligand. For example, many bipyridine-metal complexes exhibit significant biological activities that are not observed with the free ligand.

Computational and Theoretical Investigations of 5 Methoxy 3,3 Bipyridine Systems

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of 5-Methoxy-3,3'-bipyridine. DFT methods, such as the B3LYP functional, combined with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), provide a balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties. ijstr.orgtandfonline.comrsc.org These calculations are foundational for more detailed analyses of the molecule's behavior.

Natural Bond Orbital (NBO) analysis, a common follow-up to DFT calculations, offers a detailed picture of the electronic structure. It quantifies charge distribution on each atom, revealing the effects of the electron-donating methoxy (B1213986) group on the pyridine (B92270) rings. ijstr.orgresearchgate.net This analysis can highlight hyperconjugative interactions and the delocalization of electron density, which contribute to the molecule's stability. ijstr.orgresearchgate.net For instance, in related substituted bipyridine systems, DFT has been used to understand how substituents alter both the electronic and structural properties of the molecule. researchgate.net

| Parameter | Typical Method | Information Gained |

|---|---|---|

| Optimized Bond Lengths (Å) | DFT/B3LYP/6-311++G(d,p) | Provides insight into bond order and strength. |

| Optimized Bond Angles (°) | DFT/B3LYP/6-311++G(d,p) | Defines the molecule's geometry and steric environment. |

| Inter-ring Dihedral Angle (°) | DFT/B3LYP/6-311++G(d,p) | Determines the degree of planarity and conjugation between rings. |

| NBO Atomic Charges (e) | DFT/B3LYP/NBO | Shows electron distribution and the electronic effect of substituents. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ijstr.orgnih.gov The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential localized around the two nitrogen atoms of the pyridine rings due to their high electronegativity and lone pairs of electrons. nih.gov A significant negative potential would also be expected near the oxygen atom of the methoxy group. smolecule.com These regions represent the most likely sites for protonation and coordination with metal cations. Conversely, the hydrogen atoms of the pyridine rings would exhibit positive electrostatic potential. nih.gov This information is crucial for understanding non-covalent interactions, such as hydrogen bonding.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijstr.orgnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and has higher chemical reactivity.

In substituted bipyridines, the distribution of the HOMO and LUMO is influenced by the nature of the substituent. For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted bipyridine. FMO analysis would visualize the electron density distribution of these orbitals. researchgate.net The HOMO is likely to have significant electron density on the methoxy-substituted ring, while the LUMO would be distributed across the π-system of both pyridine rings. researchgate.netresearchgate.net

| Parameter | Significance |

|---|---|

| EHOMO (Energy of HOMO) | Indicates the molecule's electron-donating ability. |

| ELUMO (Energy of LUMO) | Indicates the molecule's electron-accepting ability. |

| Energy Gap (ΔE = ELUMO - EHOMO) | Relates to chemical reactivity and kinetic stability. |

Quantum chemical calculations can accurately predict various spectroscopic parameters. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), providing information on the energies and characteristics of electronic transitions within the molecule. ijstr.org

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application. Using methods like the Gauge-Independent Atomic Orbital (GIAO), theoretical ¹H and ¹³C NMR chemical shifts can be calculated. tandfonline.comresearchgate.net These calculated values, when compared with experimental data, can aid in the definitive assignment of spectral peaks and confirm the molecular structure. nih.gov Similarly, theoretical calculations can predict vibrational frequencies (IR and Raman), which, after appropriate scaling, show good agreement with experimental spectra and help in assigning vibrational modes. tandfonline.comresearchgate.net

Molecular Dynamics Simulations for Ligand-Biomolecule Interactions

While specific studies on molecular dynamics (MD) simulations involving this compound are not prominent in the provided search results, this computational technique is a powerful method for exploring the dynamic behavior of a ligand when interacting with a biological macromolecule, such as a protein or DNA.

MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This approach can provide detailed insights into:

Binding Stability: Assessing the stability of the ligand-receptor complex over the simulation time.

Conformational Changes: Observing how the ligand and the biomolecule adapt their shapes upon binding.

Interaction Energetics: Calculating the binding free energy to quantify the affinity between the ligand and its target.

Role of Solvent: Explicitly modeling the effect of water molecules on the binding process.

In a hypothetical MD simulation, this compound would be docked into the active site of a target protein, and the resulting complex would be simulated for nanoseconds or longer. Analysis of the simulation trajectory would reveal the key amino acid residues involved in the interaction and the persistence of hydrogen bonds or other non-covalent interactions, providing a dynamic picture that static methods like molecular docking alone cannot offer. researchgate.net

Prediction of Redox Potentials and Acidity Constants (pKa)

Computational methods can predict key physicochemical properties like redox potentials and acidity constants (pKa). The redox potential of a molecule is crucial, particularly when it is part of a metal complex used in catalysis or electronics. DFT calculations can be used to model the energies of a molecule in its different oxidation states, allowing for the prediction of its reduction or oxidation potentials. nih.govcnr.it The presence of the electron-donating methoxy group on the bipyridine frame is expected to make the system easier to oxidize (a lower oxidation potential) compared to an unsubstituted bipyridine. cnr.it

The acidity constant (pKa) determines the protonation state of a molecule at a given pH. Computational methods can predict pKa values by calculating the free energy change associated with the deprotonation reaction in a solvent. For this compound, the pKa would refer to the protonation of one of the pyridine nitrogen atoms. Calculations performed on the closely related 3-methoxypyridine can provide a reliable estimate. researchgate.net

Table 3: Calculated pKa Values for 3-Methoxypyridine in THF (Source: Based on data for a closely related compound as a proxy for this compound.)

| Position of Deprotonation | Calculated pKa (in THF) researchgate.net |

|---|---|

| C2 | 41.1 |

| C4 | 41.3 |

| C6 | 41.2 |

These calculations indicate the high pKa values for deprotonation of the carbon atoms, confirming their low acidity. The pKa for the protonation of the nitrogen atom, which determines its basicity, is the more chemically relevant value for this class of compounds.

Structure-Activity/Property Relationship (SAR/SPR) Studies and Ligand Design

Computational and theoretical investigations into this compound systems are crucial for understanding how its structural and electronic features influence its chemical behavior and potential applications. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies, in particular, provide valuable insights for the rational design of novel ligands with tailored properties.

Influence of Methoxy Group on Electron Density Distribution and Basicity

The introduction of a methoxy group at the 5-position of the 3,3'-bipyridine (B1266100) scaffold significantly modulates its electronic properties. The methoxy group is a well-known electron-donating group through its resonance effect, which can increase the electron density on the pyridine ring. researchgate.netwolfram.com This, in turn, is expected to enhance the basicity of the nitrogen atoms.